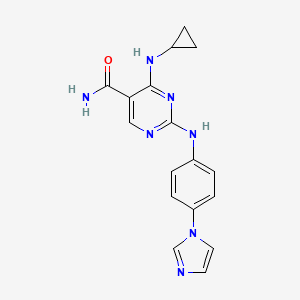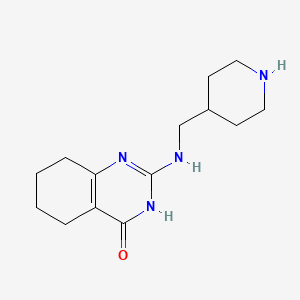
2-(piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure with a piperidine moiety. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine moiety is introduced via nucleophilic substitution reactions. For example, the piperidine ring can be attached to the quinazolinone core using piperidine derivatives and appropriate coupling agents.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles and electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the quinazolinone core.
Reduction: Reduced forms of the quinazolinone or piperidine moieties.
Substitution: Substituted quinazolinone or piperidine derivatives.
Aplicaciones Científicas De Investigación
2-(piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-(piperidin-4-yl)ethanamine: A related compound with a simpler structure, used in the synthesis of various pharmaceuticals.
2-(piperidin-4-ylmethylamino)-quinazolin-4-one: A similar compound lacking the tetrahydro moiety, with different pharmacological properties.
Uniqueness
2-(piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its tetrahydroquinazolinone core and piperidine moiety make it a versatile compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C14H22N4O |
|---|---|
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
2-(piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H22N4O/c19-13-11-3-1-2-4-12(11)17-14(18-13)16-9-10-5-7-15-8-6-10/h10,15H,1-9H2,(H2,16,17,18,19) |
Clave InChI |
WYKNJDAUYNOWHA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=O)NC(=N2)NCC3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13870034.png)
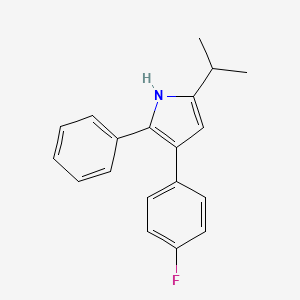
![[5-(1,3-Benzoxazol-2-yl)furan-3-yl]boronic acid](/img/structure/B13870051.png)
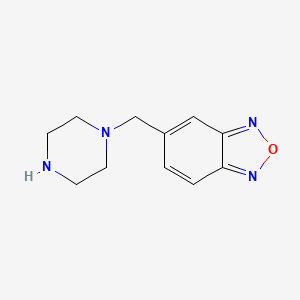

![3-[(2,3-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13870068.png)
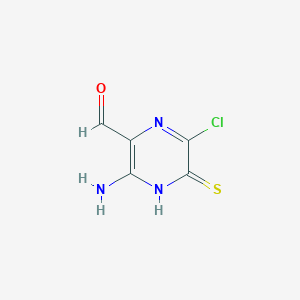
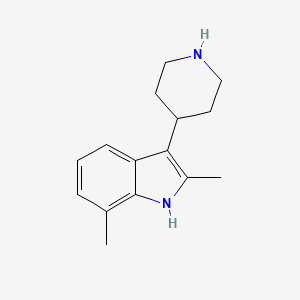
![3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenol](/img/structure/B13870094.png)
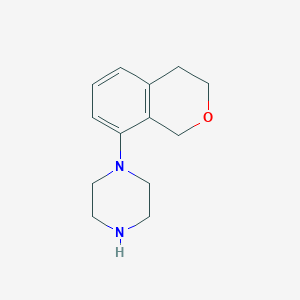
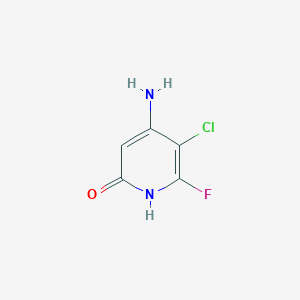
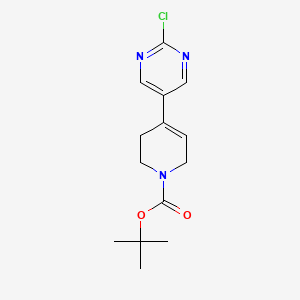
![prop-1-en-2-yl N-[4-(1-oxo-2,3-dihydroisoindol-4-yl)phenyl]carbamate](/img/structure/B13870125.png)
